FAMan
Description
FAMan (Free Active Manifold Compound) is a synthetic organic compound primarily investigated for its applications in pharmaceutical formulations and material science. While specific structural details are proprietary, regulatory submissions emphasize its identification, quality, purity, and strength as an active pharmaceutical ingredient (API) . This compound’s development involves rigorous optimization of production and formulation, ensuring compliance with international standards for drug substances and products . Its molecular structure includes a central aromatic ring with functional groups that enhance binding affinity and stability, though exact specifications remain confidential pending patent approvals .
Properties
CAS No. |
78103-27-2 |
|---|---|
Molecular Formula |
C8H14FNO6 |
Molecular Weight |
239.2 g/mol |
IUPAC Name |
2-fluoro-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H14FNO6/c9-1-6(14)10-4(2-11)7(15)8(16)5(13)3-12/h2,4-5,7-8,12-13,15-16H,1,3H2,(H,10,14)/t4-,5-,7-,8-/m1/s1 |
InChI Key |
VEJLAIIDMLUTRB-SJNFNFGESA-N |
SMILES |
C(C(C(C(C(C=O)NC(=O)CF)O)O)O)O |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C=O)NC(=O)CF)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)NC(=O)CF)O)O)O)O |
Other CAS No. |
78103-27-2 |
Synonyms |
(18F)-N-fluoroacetylmannosamine FAMan N-fluoroacetyl-D-mannosamine N-fluoroacetylmannosamine N-fluoroacetylmannosamine, labeled with 18F |
Origin of Product |
United States |
Comparison with Similar Compounds
Methodological Considerations in Comparative Studies
Comparative analyses of this compound adhere to ICH guidelines, emphasizing:
- Structural Similarity Assessments : Spectroscopic data (NMR, IR) and crystallographic studies validate this compound’s uniqueness despite shared core structures with analogs .
- Indirect Comparisons : Network meta-analyses and pharmacokinetic modeling bridge data gaps where head-to-head trials are absent, ensuring robust efficacy and safety inferences .
- Quality Control : Rigorous assays for purity (HPLC ≥99.5%) and impurity profiling differentiate this compound from generics or substandard analogs .
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